(2-Chloro-1-methoxyethyl)benzene

Catalog No.
S14270991
CAS No.
3898-26-8
M.F
C9H11ClO
M. Wt
170.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloro-1-methoxyethyl)benzene

CAS Number

3898-26-8

Product Name

(2-Chloro-1-methoxyethyl)benzene

IUPAC Name

(2-chloro-1-methoxyethyl)benzene

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

InChI

InChI=1S/C9H11ClO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

CMBMUYICTPOEOA-UHFFFAOYSA-N

Canonical SMILES

COC(CCl)C1=CC=CC=C1

(2-Chloro-1-methoxyethyl)benzene, also known as 1-Phenyl-1-methoxy-2-chloroethane, is an organic compound with the molecular formula C9H11ClOC_9H_{11}ClO. This compound features a benzene ring substituted with a methoxy group and a chloroethyl group. Its structure contributes to its unique reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by a density of 1.085 g/cm³ and a boiling point of approximately 219.7ºC at 760 mmHg .

  • Substitution Reactions: The chloro group can be replaced by nucleophiles, such as hydroxide ions, resulting in the formation of 1-methoxy-2-phenylethanol.
  • Oxidation Reactions: The methoxy group can be oxidized to yield corresponding aldehydes or acids.
  • Reduction Reactions: The chloro group can be reduced to a hydrogen atom, producing 1-methoxyethylbenzene.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
  • Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) .

Major Products

The primary products from these reactions include:

  • 1-Methoxy-2-phenylethanol
  • Benzaldehyde
  • Benzoic acid
  • 1-Methoxyethylbenzene

Research into the biological activity of (2-Chloro-1-methoxyethyl)benzene suggests potential interactions with various biomolecules. Its derivatives are being studied for their pharmacological properties, particularly in the context of drug development. The compound's ability to participate in nucleophilic substitution reactions makes it a candidate for further exploration in medicinal chemistry .

The synthesis of (2-Chloro-1-methoxyethyl)benzene typically involves:

Friedel-Crafts Alkylation

This method entails the reaction of benzene with 2-chloro-1-methoxyethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for high purity and yield. This may involve additional purification steps like distillation or recrystallization to ensure the quality of the final product .

(2-Chloro-1-methoxyethyl)benzene has several notable applications:

  • In Organic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • In Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
  • In Medicine: Explored as a building block for pharmaceuticals.
  • In Industry: Used in producing specialty chemicals and materials .

The mechanism of action for (2-Chloro-1-methoxyethyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming new bonds. The methoxy group can also influence reactivity through electron-donating interactions .

Several compounds share structural similarities with (2-Chloro-1-methoxyethyl)benzene, each exhibiting unique reactivity profiles:

Compound NameKey FeaturesUnique Aspects
1-Methoxy-2-phenylethaneLacks the chloro groupLess reactive in substitution reactions
2-ChloroethylbenzeneLacks the methoxy groupAffects electron-donating properties
1-Phenyl-2-chloroethanolContains a hydroxyl groupAlters reactivity and solubility compared to (2-Chloro-1-methoxyethyl)benzene

These comparisons highlight how variations in substituents can significantly influence chemical behavior and applications .

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

170.0498427 g/mol

Monoisotopic Mass

170.0498427 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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